2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H12Cl2O3 and a molecular weight of 311.16 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with a 3,4-dichlorobenzyl ether and a methoxy group. It is a solid at room temperature and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions . The general reaction scheme is as follows:
3,4-Dichlorobenzyl chloride+3-MethoxybenzaldehydeBase, Solventthis compound
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid
Reduction: 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Uniqueness
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is unique due to the specific positioning of the dichlorobenzyl and methoxy groups, which can influence its reactivity and biological activity. The presence of two chlorine atoms in the 3 and 4 positions of the benzyl group can enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its mono-chlorinated counterparts .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-4-2-3-11(8-18)15(14)20-9-10-5-6-12(16)13(17)7-10/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZXFCUJBVPOGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=C(C=C2)Cl)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.